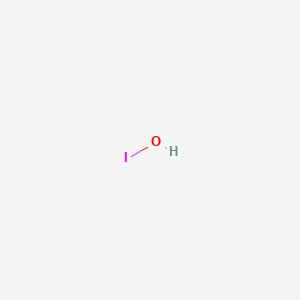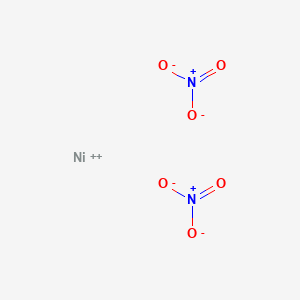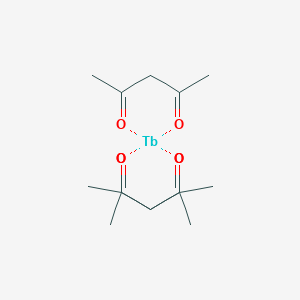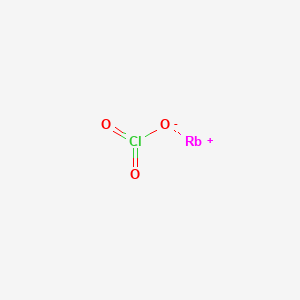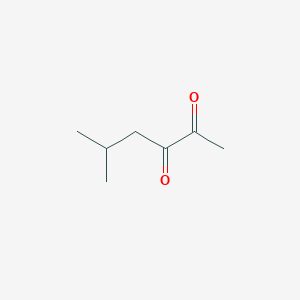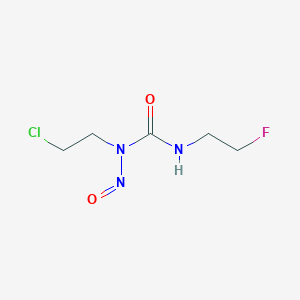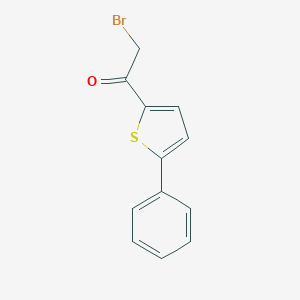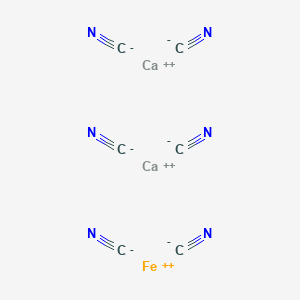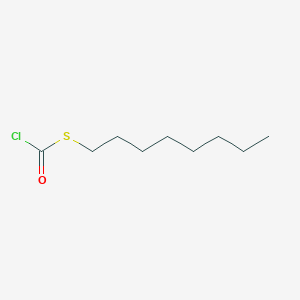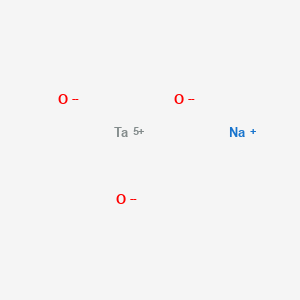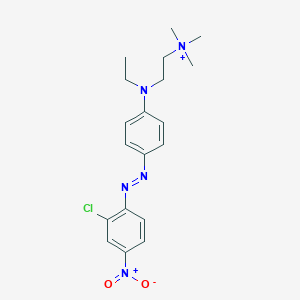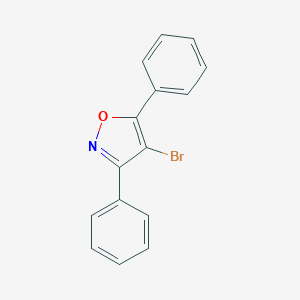![molecular formula C14H17NO5 B078947 [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate CAS No. 13973-71-2](/img/structure/B78947.png)
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the benzodioxane ring and the hydroxyethyl ester moiety contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester typically involves multiple steps. One common method starts with the preparation of 2-(1,4-benzodioxan-2-yl)ethanol, which is then reacted with allyl isocyanate to form the desired ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(1,4-benzodioxan-2-yl)-2-oxoethyl ester.
Reduction: Formation of 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzodioxane ring may play a role in binding to these targets, while the ester and hydroxyethyl groups may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Benzodioxan-2-yl)ethanol: A precursor in the synthesis of the target compound.
2-(1,4-Benzodioxan-2-yl)acetic acid: Shares the benzodioxane core but differs in the functional groups attached.
2-(1,4-Benzodioxan-2-yl)thiophene: Contains a thiophene ring instead of the hydroxyethyl ester.
Uniqueness
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate is unique due to the combination of the allylcarbamic acid moiety with the benzodioxane ring and the hydroxyethyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13973-71-2 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17) |
Clé InChI |
VCTNHPKSHQKNAO-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


